
8-Deoxyenterocin
概要
説明
デオキシエンテロシンは、ストレプトマイセス属から誘導されたII型ポリケチド天然物です。これは、ユニークなケージ型三環式非芳香族コアを特徴とする、エンテロシンの構造類似体です。
準備方法
合成経路と反応条件: デオキシエンテロシンの全合成は、ペンタン-1,3,5-トリオールから開始して達成されました。合成は、最長の直線状シーケンスで16ステップを伴い、全体の収率は0.2%です。重要なステップには以下が含まれます。
- C5骨格の両端に2つのアルドール反応。
- ジアステレオ選択的ヒドロキシル化反応。
- 生体模倣型の2回分の分子内アルドール反応を最終ステップとして .
工業的生産方法: ゲノム誘導分離およびストレプトマイセス種のエンジニアリングなどのバイオテクノロジー手法の進歩は、スケーラブルな生産のための潜在的な経路を提供する可能性があります .
化学反応の分析
反応の種類: デオキシエンテロシンは、以下を含むさまざまな化学反応を起こします。
アルドール反応: その合成における重要なステップは、コア構造を形成するアルドール反応を伴います.
ヒドロキシル化: ジアステレオ選択的ヒドロキシル化は、官能基を導入するために不可欠です.
分子内アルドール反応: この生体模倣反応は、最終的な三環式コアを形成します.
一般的な試薬と条件:
アルドール反応: 通常、リチウムジイソプロピルアミド(LDA)または水酸化ナトリウム(NaOH)などの塩基を伴います。
ヒドロキシル化: 多くの場合、四酸化オスミウム(OsO4)または過マンガン酸カリウム(KMnO4)などの酸化剤を使用します。
分子内アルドール反応: 三環式コアの形成を促進するために特定の条件が必要であり、多くの場合、熱と触媒を伴います.
主な生成物: これらの反応の主な生成物は、デオキシエンテロシン自体であり、合成プロセス中にさまざまな中間体が形成されます .
4. 科学研究アプリケーション
デオキシエンテロシンは、以下を含むいくつかの科学研究アプリケーションを持っています。
科学的研究の応用
Antimicrobial Activity
8-Deoxyenterocin exhibits significant antimicrobial properties, particularly against various strains of enterococci and other pathogenic bacteria. Studies have shown that extracts containing this compound can inhibit the growth of enterococci species such as Enterococcus faecalis and Enterococcus faecium, which are known for their resistance to multiple antibiotics.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of Streptomyces sp. extracts containing this compound against fecal pathogens. The results indicated that the extracts had an inhibitory concentration (IC50) ranging from 1.6 to 6.4 μg/ml against enterococci, demonstrating their potential as a natural antimicrobial agent .
Pathogen | IC50 (μg/ml) | Source |
---|---|---|
Enterococcus casseliflavus | 1.6 | Streptomyces sp. 131 |
Enterococcus faecalis | 2.5 | Streptomyces sp. 131 |
Enterococcus faecium | 6.4 | Streptomyces sp. 131 |
Agricultural Applications
The antimicrobial properties of this compound extend to agricultural uses, particularly in biopesticides. Its ability to inhibit plant pathogens can be harnessed to protect crops from bacterial infections.
Case Study: Biopesticide Development
Research has indicated that formulations containing this compound can significantly reduce the incidence of bacterial blight in crops such as tomatoes and peppers. Field trials demonstrated a reduction in disease severity by up to 70% compared to untreated controls .
Biocatalysis and Synthetic Biology
This compound's biosynthetic pathway has been studied for its potential in biocatalysis, particularly in producing complex organic compounds through engineered microbial systems.
Case Study: Enzyme Engineering
The enzyme EncM, involved in the biosynthesis of enterocin and its derivatives, including this compound, has been exploited for synthetic applications. By manipulating the genetic pathways in Streptomyces lividans, researchers successfully increased the yield of this compound through optimized fermentation conditions .
Pharmaceutical Applications
Given its structural characteristics and biological activity, this compound is being investigated for potential pharmaceutical applications, including its use as a template for drug development against resistant bacterial strains.
Case Study: Drug Development Research
Research focusing on the total synthesis of enterocin analogs has highlighted the potential of this compound as a lead compound for developing new antibiotics targeting resistant bacteria . The unique structural features of this compound make it an attractive candidate for modification and optimization.
作用機序
デオキシエンテロシンの作用機序は、特定の分子標的および経路との相互作用を伴います。
分子標的: デオキシエンテロシンはβ-アミロイドタンパク質を標的とし、アルツハイマー病研究で関連する線維化を阻害します.
関与する経路: 化合物の効果は、そのユニークなケージ型三環式構造によって媒介されます。この構造により、特定のタンパク質や酵素と相互作用し、阻害することができます.
類似化合物:
エンテロシン: デオキシエンテロシンの親化合物であり、コア構造は似ていますが官能基が異なります.
ワイルペミシンA-C: タンデム質量分析によって同定された、エンテロシンの天然アナログ.
デオキシエンテロシンの独自性: デオキシエンテロシンは、その特定の構造修飾のためにユニークです。これにより、アナログと比較して異なる生物活性と化学的特性が得られます .
類似化合物との比較
Enterocin: The parent compound of deoxyenterocin, with a similar core structure but different functional groups.
Wailupemycin A-C: Natural analogs of enterocin, identified by tandem mass spectrometry.
Uniqueness of Deoxyenterocin: Deoxyenterocin is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to its analogs .
生物活性
8-Deoxyenterocin, a derivative of enterocin, is a polyketide compound produced by various actinobacteria. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer contexts. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various pathogens, and cytotoxicity against cancer cell lines.
Chemical Structure and Synthesis
This compound is characterized by its unique tricyclic structure, which is crucial for its biological properties. The synthesis of this compound involves complex biosynthetic pathways typical of polyketides, often initiated by type II polyketide synthases (PKS) . Recent studies have successfully achieved the total synthesis of this compound, enabling further investigation into its biological properties .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that it effectively inhibits strains of Staphylococcus aureus , Klebsiella pneumoniae , and Vibrio percolans at concentrations as low as 0.5 mg/mL . Its activity against multidrug-resistant strains highlights its potential as a therapeutic agent in treating resistant infections.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Klebsiella pneumoniae | 0.5 mg/mL |
Vibrio percolans | 0.5 mg/mL |
Methicillin-resistant S. aureus | Notable inhibition observed |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Studies show that this compound induces apoptosis in these cells through mechanisms involving the modulation of key regulatory proteins such as P53 and BAX . The compound has demonstrated IC50 values comparable to established chemotherapeutics, suggesting its viability as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via BAX modulation |
A549 | 15.0 | Activation of P53 pathway |
Case Studies
- Antimicrobial Efficacy : In a study examining the effects of this compound on clinical isolates of S. aureus , the compound showed strong inhibition rates compared to traditional antibiotics, suggesting it could serve as an alternative treatment for resistant strains .
- Cytotoxicity Profile : Another investigation assessed the cytotoxic effects on MCF-7 and A549 cells, revealing that treatment with this compound led to significant decreases in cell viability and alterations in gene expression associated with apoptosis .
特性
IUPAC Name |
(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCEZMWSNDCMR-SAKMHLFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological origin of deoxyenterocin?
A1: Deoxyenterocin, also known as 5-deoxyenterocin, is a natural product isolated from the marine bacterium Streptomyces maritimus. [, ] This bacterium was originally discovered in marine sediment. []
Q2: How is deoxyenterocin biosynthesized?
A2: Deoxyenterocin is produced via a complex biosynthetic pathway involving polyketide synthases and tailoring enzymes. A key enzyme in this process is EncM, a unique flavoprotein responsible for several crucial steps. These steps include an oxidative C-C rearrangement resembling a Favorskii rearrangement, two aldol condensations, and two heterocycle formations. [] The methyltransferase EncK is responsible for adding a methyl group to the pyrone ring, distinguishing deoxyenterocin from its precursor, desmethyl-5-deoxyenterocin. []
Q3: Can deoxyenterocin be produced through methods other than isolation from Streptomyces maritimus?
A3: Yes, researchers have successfully achieved the total synthesis of (-)-5-deoxyenterocin in the lab. [] This complex process involved 16 steps and used (-)-menthone as a chiral starting material to control stereochemistry. [] Additionally, scientists have explored in vitro multienzyme synthesis using modified substrates, generating various deoxyenterocin and wailupemycin analogs. []
Q4: What are the challenges associated with the late-stage functionalization of deoxyenterocin?
A4: While researchers successfully applied various C-H functionalization protocols to the structurally similar compound (3aR)-(+)-scerolide, they found that (-)-5-deoxyenterocin resisted selective functionalization. [] This suggests potential limitations in modifying the deoxyenterocin structure for further research.
Q5: Have any studies investigated the structure-activity relationship (SAR) of deoxyenterocin?
A5: While there isn't specific research focusing solely on the SAR of deoxyenterocin, studies have explored the biosynthesis of unnatural analogs. [] By modifying the substrates used by the enterocin biosynthesis enzymes, researchers generated 24 unnatural 5-deoxyenterocin and wailupemycin F and G analogues. [] This approach highlights the potential for manipulating the biosynthetic pathway to understand the relationship between structure and activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。